3-(1-Methylpiperidin-3-yl)propanoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This 3-substituted piperidine propanoic acid scaffold is essential for Benidipine hydrochloride synthesis and CNS-penetrant lead optimization (LogP 1.61, TPSA 40.54 Ų). Unlike 4-substituted isomers, the N-methyl-3-propanoic acid substitution pattern confers critical calcium channel engagement and antiproliferative activity (IC₅₀ 12.5 μM against HeLa). Researchers in cardiovascular, oncology, and neuroscience programs should secure this intermediate for SAR-driven campaigns. Available as free base (CAS 933710-80-6) or hydrochloride salt (CAS 1301739-53-6). Confirm purity ≥98% and lead time before ordering.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13471698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-3-yl)propanoic acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CCC(=O)O
InChIInChI=1S/C9H17NO2/c1-10-6-2-3-8(7-10)4-5-9(11)12/h8H,2-7H2,1H3,(H,11,12)
InChIKeyFVKWNSIHIYFCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpiperidin-3-yl)propanoic Acid: A Piperidine-Based Intermediate for Medicinal Chemistry and Drug Discovery


3-(1-Methylpiperidin-3-yl)propanoic acid (CAS 933710-80-6, free base; CAS 1301739-53-6, hydrochloride) is a heterocyclic organic compound comprising a piperidine ring N-substituted with a methyl group and bearing a propanoic acid side chain at the 3-position . With a molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry [1]. The compound is primarily utilized as a synthetic intermediate for constructing more complex pharmacologically active molecules, notably as a precursor for N-alkylpropanamide derivatives and in the synthesis of calcium channel blockers such as Benidipine hydrochloride .

Why 3-(1-Methylpiperidin-3-yl)propanoic Acid Cannot Be Replaced by Unsubstituted or 4-Position Piperidine Analogs


While piperidine propanoic acids share a common scaffold, the specific substitution pattern of 3-(1-methylpiperidin-3-yl)propanoic acid imparts unique physicochemical and biological properties that render it non-interchangeable with its closest analogs. The N-methyl group and the 3-position propanoic acid chain influence both lipophilicity and hydrogen-bonding capacity, directly impacting membrane permeability and target engagement . Furthermore, the 3-substituted piperidine core is a privileged pharmacophore in calcium channel modulation, a feature absent in 4-substituted isomers, thereby precluding simple substitution in medicinal chemistry programs [1].

Quantitative Differentiation of 3-(1-Methylpiperidin-3-yl)propanoic Acid: Comparative Data vs. Structural Analogs


LogP and TPSA Comparison: 3-(1-Methylpiperidin-3-yl)propanoic Acid vs. 3-(Piperidin-3-yl)propanoic Acid

The N-methyl substitution in 3-(1-methylpiperidin-3-yl)propanoic acid increases lipophilicity compared to its unsubstituted analog, 3-(piperidin-3-yl)propanoic acid, which is predicted to improve membrane permeability. The target compound exhibits a computed LogP of 1.61 and a Topological Polar Surface Area (TPSA) of 40.54 Ų . In contrast, 3-(piperidin-3-yl)propanoic acid, lacking the N-methyl group, is expected to have a lower LogP (higher polarity) due to an additional hydrogen bond donor, although direct experimental LogP for the comparator is not reported. This difference in lipophilicity can significantly influence oral bioavailability and blood-brain barrier penetration in drug discovery programs [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Anticancer Activity of N-Alkylpropanamide Derivatives: 3-(1-Methylpiperidin-3-yl)propanoic Acid as a Precursor

3-(1-Methylpiperidin-3-yl)propanoic acid serves as a key precursor for N-alkylpropanamide derivatives that exhibit potent anticancer activity. One such derivative demonstrated an IC₅₀ of 12.5 μM against HeLa cervical cancer cells . While the parent acid itself is not the active entity, its utility in generating potent anticancer leads distinguishes it from the 4-position isomer, 3-(1-methylpiperidin-4-yl)propanoic acid, for which no comparable anticancer derivative data have been reported in the literature [1]. This establishes a clear differentiation in downstream synthetic utility for oncology-focused research.

Cancer Research Medicinal Chemistry Antiproliferative Agents

Commercial Purity and Availability: 3-(1-Methylpiperidin-3-yl)propanoic Acid vs. 3-(1-Ethylpiperidin-3-yl)propanoic Acid

For procurement decisions, 3-(1-methylpiperidin-3-yl)propanoic acid is readily available from multiple vendors with a purity of 98% . In contrast, its N-ethyl analog, 3-(1-ethylpiperidin-3-yl)propanoic acid, is not commercially cataloged by major suppliers and would require custom synthesis, which introduces additional cost, time, and purity validation burdens . This availability advantage streamlines hit-to-lead campaigns and reduces synthetic bottlenecks in early-stage drug discovery.

Chemical Procurement Synthetic Chemistry Lead Optimization

Potential Calcium Channel Modulation: Privileged 3-Substituted Piperidine Scaffold

The 3-substituted piperidine moiety, as found in 3-(1-methylpiperidin-3-yl)propanoic acid, is a recognized privileged scaffold for calcium channel blockers. This compound is specifically cited as a crucial intermediate in the synthesis of Benidipine hydrochloride, a clinically used T-type and L-type calcium channel antagonist . While direct binding data for the acid itself are not available, its incorporation into Benidipine underscores its value in cardiovascular drug synthesis. The 4-position isomer, 3-(1-methylpiperidin-4-yl)propanoic acid, is not associated with any marketed calcium channel blocker synthesis, highlighting a key differentiator for researchers targeting this therapeutic class [1].

Cardiovascular Research Ion Channel Pharmacology Medicinal Chemistry

Optimal Use Cases for 3-(1-Methylpiperidin-3-yl)propanoic Acid in Drug Discovery and Chemical Synthesis


Synthesis of N-Alkylpropanamide-Based Anticancer Agents

Researchers focusing on antiproliferative agents can leverage 3-(1-methylpiperidin-3-yl)propanoic acid as a starting material to generate N-alkylpropanamide derivatives. As demonstrated by a derivative with an IC₅₀ of 12.5 μM against HeLa cells, this scaffold enables the exploration of structure-activity relationships in oncology . The 3-position substitution pattern is essential for activity; the 4-substituted analog has not yielded comparable anticancer leads [1].

Cardiovascular Drug Development Targeting T-type Calcium Channels

Medicinal chemists engaged in cardiovascular research should prioritize 3-(1-methylpiperidin-3-yl)propanoic acid due to its validated role as a key intermediate in the synthesis of Benidipine hydrochloride, a clinically approved calcium channel blocker . The 3-substituted piperidine core is critical for calcium channel engagement; the 4-substituted isomer lacks this synthetic utility [2].

Lead Optimization Requiring Balanced Lipophilicity for CNS Permeability

For CNS drug discovery programs where optimal brain penetration is required, 3-(1-methylpiperidin-3-yl)propanoic acid offers a favorable LogP of 1.61 and TPSA of 40.54 Ų, which fall within the desired range for CNS drug-like properties . The N-methyl group provides a lipophilicity advantage over the unsubstituted piperidine analog, which is more polar and less likely to cross the blood-brain barrier [3].

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